3-Chloro-N-(4-fluorobenzyl)-2-methylaniline
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Overview
Description
3-Chloro-N-(4-fluorobenzyl)-2-methylaniline is an organic compound with the molecular formula C14H13ClFN It is a derivative of aniline, where the aniline core is substituted with a chlorine atom at the 3-position, a fluorobenzyl group at the nitrogen atom, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-fluorobenzyl)-2-methylaniline typically involves the following steps:
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N-Alkylation: : The starting material, 3-chloro-2-methylaniline, is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-fluorobenzyl)-2-methylaniline can undergo various chemical reactions, including:
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Substitution Reactions: : The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
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Oxidation Reactions: : The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
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Reduction Reactions: : The nitro derivatives of this compound can be reduced back to the amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., K2CO3, NaOH)
Oxidation: Oxidizing agents (e.g., KMnO4, HNO3), solvents (e.g., water, acetic acid)
Reduction: Reducing agents (e.g., H2, Pd/C), solvents (e.g., ethanol, methanol)
Major Products
Substitution: Various substituted anilines
Oxidation: Nitroso or nitro derivatives
Reduction: Amines
Scientific Research Applications
3-Chloro-N-(4-fluorobenzyl)-2-methylaniline has several scientific research applications:
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Medicinal Chemistry: : This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
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Materials Science: : It can be utilized in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
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Biological Studies: : The compound can serve as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological macromolecules.
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Industrial Applications: : It can be employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-fluorobenzyl)-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorobenzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline
- 3-Chloro-N-(4-fluorobenzyl)-2-nitrobenzamide
- 3-Chloro-N-(4-fluorobenzyl)-4-nitrobenzamide
Uniqueness
3-Chloro-N-(4-fluorobenzyl)-2-methylaniline is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of a chlorine atom, a fluorobenzyl group, and a methyl group in the aniline core provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
3-chloro-N-[(4-fluorophenyl)methyl]-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-10-13(15)3-2-4-14(10)17-9-11-5-7-12(16)8-6-11/h2-8,17H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNSWQZZGNCVRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210001 |
Source
|
Record name | N-(3-Chloro-2-methylphenyl)-4-fluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356531-60-7 |
Source
|
Record name | N-(3-Chloro-2-methylphenyl)-4-fluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356531-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-2-methylphenyl)-4-fluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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